Semicarbazide hydrochloride-15N3

Description

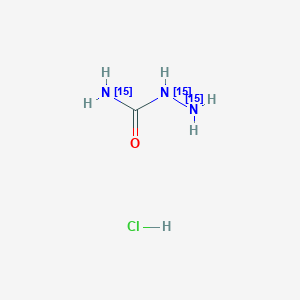

Semicarbazide hydrochloride (NH2CONHNH2·HCl, CAS 563-41-7) is a urea derivative with applications in organic synthesis, pharmaceuticals, and biochemical research. Its isotope-labeled variant, semicarbazide hydrochloride-15N3, incorporates three <sup>15</sup>N atoms, enhancing its utility in nuclear magnetic resonance (NMR) studies, hyperpolarized magnetic resonance imaging (HP-MRI) , and metabolic tracing . Key properties include:

Properties

Molecular Formula |

CH6ClN3O |

|---|---|

Molecular Weight |

114.51 g/mol |

IUPAC Name |

(15N)azanylurea;hydrochloride |

InChI |

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i2+1,3+1,4+1; |

InChI Key |

XHQYBDSXTDXSHY-ZNYUTZBJSA-N |

Isomeric SMILES |

C(=O)([15NH2])[15NH][15NH2].Cl |

Canonical SMILES |

C(=O)(N)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of semicarbazide hydrochloride-15N3 involves the reaction of urea labeled with nitrogen-15 with hydrazine, followed by the addition of hydrochloric acid. The process can be summarized as follows :

Mixing urea labeled with nitrogen-15, sodium hypochlorite, and sodium hydroxide: This mixture is catalyzed and filtered to collect the liquid supernatant.

Distillation under reduced pressure: The supernatant is distilled to obtain a solution of 15N2-N2H4.H2O.

Reaction with urea labeled with nitrogen-15: The obtained solution is mixed with urea labeled with nitrogen-15, followed by concentration and dehydration.

pH regulation and recrystallization: The pH is adjusted, and the solution is concentrated again to remove ionized water, followed by recrystallization to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to achieve the desired isotopic labeling and product quality.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide hydrochloride-15N3 undergoes various chemical reactions, including:

Condensation reactions: Reacts with aldehydes and ketones to form semicarbazones.

Oxidation and reduction reactions: Can participate in redox reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Condensation reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.

Oxidation reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions: Can involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Semicarbazones: Formed from the reaction with aldehydes and ketones, useful in various analytical applications.

Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Semicarbazide hydrochloride-15N3 has a wide range of applications in scientific research, including:

Biology: Utilized in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects and as a marker in metabolic studies.

Mechanism of Action

The mechanism of action of semicarbazide hydrochloride-15N3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable semicarbazones. This reaction is useful in analytical chemistry for the identification and quantification of carbonyl-containing compounds . Additionally, its isotopic labeling allows for detailed studies of metabolic pathways and enzyme interactions.

Comparison with Similar Compounds

Thiosemicarbazide and Derivatives

Thiosemicarbazide (NH2CSNHNH2) replaces the carbonyl oxygen in semicarbazide with sulfur. This modification alters reactivity and biological activity:

4-Substituted Semicarbazides

Substitution at the 4-position introduces variability in pharmacological activity:

Quinone Hydrazones

Semicarbazide hydrochloride reacts with p-benzoquinone derivatives to form azo-compounds, unlike thiosemicarbazides, which favor stable semicarbazones . This reactivity is exploited in dye synthesis and coordination chemistry.

Isotope-Labeled Analogues

Semicarbazide Hydrochloride-15N3 vs. <sup>13</sup>C,<sup>15</sup>N2-Labeled Variants

Toxicity and Handling

Environmental Persistence

- Semicarbazide bioaccumulates in scallop tissues (BCF = 12–18) , whereas thiosemicarbazide derivatives degrade faster in aquatic environments due to hydrolytic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.